
3-(Quinolin-3-yl)acrylic acid
Overview
Description
3-(Quinolin-3-yl)acrylic acid is an organic compound that belongs to the quinoline family. It is characterized by a quinoline ring system fused with an acrylic acid moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-3-yl)acrylic acid typically involves the condensation of quinoline derivatives with acrylic acid or its derivatives. One common method is the Pfitzinger reaction, which involves the reaction of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid, which can then be further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemistry approaches. These include solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid, substituted quinolines, and various quinoline derivatives with enhanced biological activity .
Scientific Research Applications
Photovoltaic Applications
Recent studies have highlighted the role of quinoline derivatives, including 3-(Quinolin-3-yl)acrylic acid, in the development of third-generation photovoltaic cells. These compounds have shown promise as materials for enhancing the efficiency of solar cells.
Key Findings:
- Absorption Spectra : Quinoline derivatives demonstrate favorable absorption characteristics, which are crucial for effective light harvesting in solar cells. The absorption spectra of these compounds typically span a broad range, allowing for the capture of more sunlight .
- Energy Levels : The energy levels associated with these compounds can be optimized to improve charge transport within photovoltaic devices. For instance, the incorporation of this compound can enhance the open-circuit voltage (Voc) and short-circuit current (Jsc) of solar cells .
- Device Performance : Devices utilizing quinoline derivatives have achieved efficiencies exceeding 2%, with ongoing research aimed at further improving these figures through structural modifications and composite materials .
Organic Light-Emitting Diodes (OLEDs)
This compound has also been investigated for its application in OLEDs. Its properties make it suitable for use in the emission layers of these devices.
Key Insights:
- Emission Characteristics : The compound exhibits strong photoluminescence, which is essential for the efficiency of OLEDs. Its ability to emit light at specific wavelengths can be tailored by modifying its structure .
- Material Stability : Quinoline derivatives are noted for their thermal and chemical stability, making them ideal candidates for long-lasting OLED applications. Their stability under operational conditions contributes to the overall longevity and performance of OLED devices .
Biomedical Applications
The potential biomedical applications of this compound are being explored, particularly in drug development and therapeutic uses.
Research Highlights:
- Antimicrobial Activity : Preliminary studies indicate that quinoline derivatives possess antimicrobial properties, making them candidates for developing new antibacterial agents .
- Cancer Research : There is ongoing research into the efficacy of quinoline-based compounds as anticancer agents. The structural features of this compound may contribute to selective toxicity against cancer cells while minimizing effects on normal cells .
Mechanism of Action
The mechanism of action of 3-(Quinolin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.
Pathways Involved: By stabilizing the enzyme-DNA complex, it induces DNA cleavage and ultimately leads to cell death, making it effective against bacterial infections.
Comparison with Similar Compounds
- Quinoline-3-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Quinoxalinecarboxylic acid
- Isoquinoline-6-carboxylic acid
Comparison: 3-(Quinolin-3-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-quinolin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8H,(H,14,15) |
InChI Key |
YBIWIEFOLKWDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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